molecular formula C13H19N3O5 B12790975 Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)- CAS No. 119753-66-1

Uridine, 2',3'-dideoxy-2'-(4-morpholinyl)-

Cat. No.: B12790975
CAS No.: 119753-66-1
M. Wt: 297.31 g/mol
InChI Key: WPXRFWZBGOPLDP-HOSYDEDBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- is a synthetic nucleoside analogue. It is structurally derived from uridine, a naturally occurring nucleoside, by replacing the hydroxyl groups at the 2’ and 3’ positions with hydrogen atoms and introducing a morpholine ring at the 2’ position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- typically involves multiple steps, starting from uridine. The key steps include:

    Protection of the hydroxyl groups: The hydroxyl groups of uridine are protected using silyl or acyl protecting groups to prevent unwanted reactions.

    Deoxygenation: The protected uridine undergoes deoxygenation at the 2’ and 3’ positions using reagents such as tributyltin hydride and a radical initiator like azobisisobutyronitrile (AIBN).

    Introduction of the morpholine ring: The morpholine ring is introduced at the 2’ position through nucleophilic substitution reactions, typically using morpholine and a suitable leaving group.

Industrial Production Methods

Industrial production of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of reaction conditions: Reaction conditions such as temperature, solvent, and reagent concentrations are optimized to maximize yield and purity.

    Use of continuous flow reactors: Continuous flow reactors are employed to enhance reaction efficiency and scalability.

    Purification: The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the morpholine ring or other positions on the nucleoside.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Morpholine, halogenated reagents, and suitable leaving groups.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)-, each with distinct chemical and biological properties.

Scientific Research Applications

Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogues and as a probe for studying nucleoside chemistry.

    Biology: The compound is employed in studies of nucleic acid metabolism and function, particularly in the context of RNA modifications and interactions.

    Medicine: It has potential therapeutic applications as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis and function.

    Industry: The compound is used in the development of diagnostic tools and as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- involves its incorporation into nucleic acids, where it disrupts normal nucleic acid synthesis and function. The compound targets enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases, and can inhibit their activity. This leads to the disruption of cellular processes dependent on nucleic acid synthesis, such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyuridine: Lacks the morpholine ring and has different biological properties.

    2’,3’-Dideoxycytidine: Another nucleoside analogue with distinct antiviral activity.

    2’,3’-Dideoxyadenosine: Used in antiviral therapies, particularly for HIV.

Uniqueness

Uridine, 2’,3’-dideoxy-2’-(4-morpholinyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acid-processing enzymes, making it a valuable tool in research and potential therapeutic applications.

Properties

CAS No.

119753-66-1

Molecular Formula

C13H19N3O5

Molecular Weight

297.31 g/mol

IUPAC Name

1-[(2R,3R,5S)-5-(hydroxymethyl)-3-morpholin-4-yloxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C13H19N3O5/c17-8-9-7-10(15-3-5-20-6-4-15)12(21-9)16-2-1-11(18)14-13(16)19/h1-2,9-10,12,17H,3-8H2,(H,14,18,19)/t9-,10+,12+/m0/s1

InChI Key

WPXRFWZBGOPLDP-HOSYDEDBSA-N

Isomeric SMILES

C1COCCN1[C@@H]2C[C@H](O[C@H]2N3C=CC(=O)NC3=O)CO

Canonical SMILES

C1COCCN1C2CC(OC2N3C=CC(=O)NC3=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.